![molecular formula C10H9N5S2 B1344475 5-(3-aminotieno[2,3-b]piridin-2-il)-4-metil-4H-1,2,4-triazol-3-tiol CAS No. 1030430-84-2](/img/structure/B1344475.png)

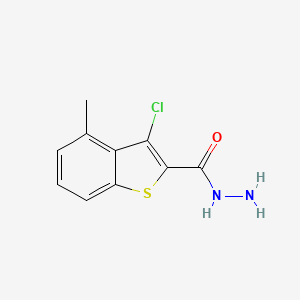

5-(3-aminotieno[2,3-b]piridin-2-il)-4-metil-4H-1,2,4-triazol-3-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

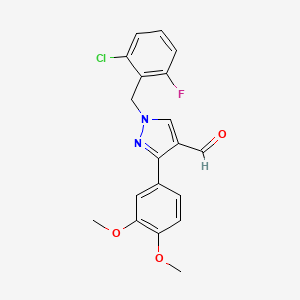

Descripción

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H9N5S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda y he encontrado varias aplicaciones de investigación científica para derivados de tieno[2,3-b]piridina, que pueden ser relevantes para el compuesto "5-(3-aminotieno[2,3-b]piridin-2-il)-4-metil-4H-1,2,4-triazol-3-tiol". A continuación se presentan seis aplicaciones únicas con secciones detalladas:

Enfermedades del Sistema Nervioso Central

Los derivados de tieno[2,3-b]piridina se utilizan en el tratamiento de enfermedades del sistema nervioso central debido a su capacidad para cruzar la barrera hematoencefálica e interactuar con diversas vías neuronales .

Agentes Antimicrobianos

Estos compuestos han mostrado promesa en el diseño de agentes antimicrobianos debido a sus propiedades estructurales que pueden interrumpir los procesos celulares microbianos .

Agentes Antitumorales

Debido a su capacidad para interferir con la división y proliferación celular, los derivados de tieno[2,3-b]piridina se están investigando como posibles agentes antitumorales .

Semiconductores Orgánicos

En la ciencia de los materiales, estos derivados juegan un papel en el avance de los semiconductores orgánicos, que son cruciales para el desarrollo de transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED) .

Actividades Farmacológicas

Los derivados de tieno[2,3-b]piridina exhiben una amplia gama de actividades farmacológicas, incluidas actividades anticancerígenas, antivirales, antiinflamatorias, antidiabéticas, antihipertensivas y osteogénicas .

Fármacos Antivirales

Se están desarrollando nuevas clases de fármacos antivirales utilizando derivados de tieno[2,3-b]piridina debido a su efectividad en la reducción de la producción viral en células de mamíferos sin ser tóxicos .

Springer Link - Síntesis de una sola olla de Thieno[2,3-b]piridina Springer Link - Estrategias recientes en la síntesis de derivados de tiofeno MDPI - Molecules | Síntesis de algunos nuevos Thieno[2,3-b] Springer Link - Derivados de Thieno[2,3-b]piridina: una nueva clase de fármacos antivirales

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3-aminothieno[2,3-b]pyridine derivatives, have been found to display various types of biological activity .

Mode of Action

It’s known that the compound’s interaction with its targets could lead to changes at the molecular level .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways .

Result of Action

Compounds with similar structures have been found to display various types of biological activity .

Análisis Bioquímico

Biochemical Properties

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent enzymatic activity. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions with other biomolecules .

Cellular Effects

The effects of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting kinase activity, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can alter gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby influencing cellular redox balance .

Molecular Mechanism

The molecular mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzymatic activity, leading to downstream effects on cell signaling pathways. Additionally, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can interact with DNA and RNA, potentially affecting gene expression and transcriptional regulation. The compound’s ability to chelate metal ions also plays a role in its molecular mechanism, as it can influence the stability and activity of metalloenzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .

Dosage Effects in Animal Models

The effects of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress. Threshold effects have also been noted, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The interaction with these enzymes can affect metabolic flux and alter the levels of key metabolites within the cell. Additionally, the compound’s ability to chelate metal ions can influence its metabolism and the activity of metalloenzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Once inside the cell, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can bind to proteins, such as albumin, which can affect its distribution and bioavailability. The compound’s lipophilicity also plays a role in its ability to cross cell membranes and accumulate in certain tissues .

Subcellular Localization

The subcellular localization of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to interact with DNA and affect gene expression, while localization to the mitochondria may influence cellular energy metabolism .

Propiedades

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5S2/c1-15-8(13-14-10(15)16)7-6(11)5-3-2-4-12-9(5)17-7/h2-4H,11H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELKWLYOMVXBFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)